molecular formula C17H17NO3 B11843743 2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 882854-41-3

2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11843743
CAS No.: 882854-41-3
M. Wt: 283.32 g/mol
InChI Key: QXOYLLMRYMCVHO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a quinolinone core structure substituted with a 2,6-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxybenzaldehyde and an appropriate aniline derivative.

    Condensation Reaction: The initial step involves a condensation reaction between 2,6-dimethoxybenzaldehyde and the aniline derivative in the presence of an acid catalyst, such as hydrochloric acid, to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the quinolinone core structure.

    Reduction: The final step involves the reduction of the quinolinone to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Substituted quinolinone and dihydroquinolinone derivatives.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol:

    Quinolinone Derivatives: Compounds with similar quinolinone structures but different substituents.

Uniqueness

2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

882854-41-3

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C17H17NO3/c1-20-15-8-5-9-16(21-2)17(15)13-10-14(19)11-6-3-4-7-12(11)18-13/h3-9,13,18H,10H2,1-2H3

InChI Key

QXOYLLMRYMCVHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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